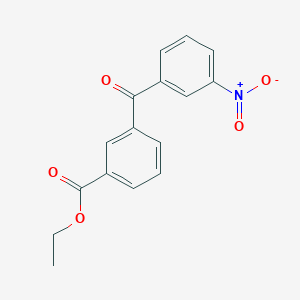

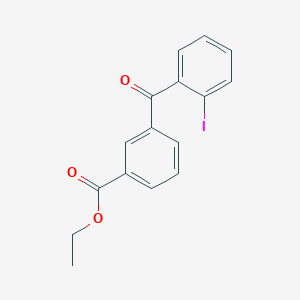

4-Acetoxy-2',6'-dimethoxybenzophenone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

Oxidation and Polymerization Processes

4-Acetoxy-2',6'-dimethoxybenzophenone has been studied in the context of various chemical reactions, particularly oxidation processes. For example, in a study by Kurosawa, Sasaki, and Ikeda (1973), 2-hydroxy-4-methoxy- and 2-hydroxy-4,4′-dimethoxybenzophenones were oxidized to dimeric compounds using lead tetraacetate and manganic acetate, demonstrating its potential for creating complex chemical structures (Kazu Kurosawa et al., 1973).

Photobehavior Studies

The compound has been included in studies investigating the behavior of molecules under light exposure. Jornet, Tormos, and Miranda (2011) explored the hydrogen abstraction by excited triplet states of benzophenone derivatives in different media, including 4-methoxybenzophenone and 4,4'-dimethoxybenzophenone, under laser flash photolysis (D. Jornet et al., 2011).

Synthesis of Benzophenone Derivatives

The synthesis and characterization of various benzophenone derivatives have been a significant area of research. For instance, Tadros, Ramzi Tadros, and Ishak (1976) discussed the reaction of 1, 2-dibromo-1, 2-bis(4-methoxyphenyl)ethane with alcohols, leading to the formation of 4,4'-dimethoxybenzophenone, highlighting the versatile nature of these compounds in chemical synthesis (W. Tadros et al., 1976).

UV Absorption and Photoprotection

Research has also focused on the UV absorption properties of benzophenone derivatives, making them candidates for use in UV absorbers and photoprotective applications. Kumasaka, Kikuchi, and Yagi (2014) studied the UV absorption, phosphorescence, and excitation spectra of benzophenone derivatives in rigid solutions, providing insights into their photoprotection mechanisms (Ryo Kumasaka et al., 2014).

Antineoplastic Agent Synthesis

Interestingly, benzophenone derivatives have been explored in the design of antineoplastic agents. Chang, Chou, Savaraj, Liu, Yu, and Cheng (1999) researched the synthesis and biological activity of naphthoquinone derivatives, including those related to benzophenone, for potential use in cancer treatment (H. Chang et al., 1999).

属性

IUPAC Name |

[4-(2,6-dimethoxybenzoyl)phenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O5/c1-11(18)22-13-9-7-12(8-10-13)17(19)16-14(20-2)5-4-6-15(16)21-3/h4-10H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPAOYHAYSLKSGM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C(=O)C2=C(C=CC=C2OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40641739 |

Source

|

| Record name | 4-(2,6-Dimethoxybenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Acetoxy-2',6'-dimethoxybenzophenone | |

CAS RN |

890100-23-9 |

Source

|

| Record name | 4-(2,6-Dimethoxybenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。